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3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate

Viscosity Reactive Diluent Processing

Slow cationic UV-cure kinetics limit production throughput. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) addresses this with 67% faster cationic polymerization than bis(3,4-epoxycyclohexylmethyl) adipate. • Achieves Tg 233-238 °C with anhydride cure for high-temp electronic encapsulation. • Boosts frontal velocity 45% and tensile strength 22% in BADGE blends at 25 wt% loading. • Low viscosity (220-450 cP) enables solvent-free, high-speed UV-curable formulations.

Molecular Formula C14H20O4
Molecular Weight 252.31 g/mol
CAS No. 37042-87-8
Cat. No. B7801494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
CAS37042-87-8
Molecular FormulaC14H20O4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESC1CC2C(O2)CC1COC(=O)C3CCC4C(C3)O4
InChIInChI=1S/C14H20O4/c15-14(9-2-4-11-13(6-9)18-11)16-7-8-1-3-10-12(5-8)17-10/h8-13H,1-7H2
InChIKeyYXALYBMHAYZKAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate Overview


3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CAS 37042-87-8), also referenced as ECC, CE, ERL-4221, or UVR-6103, is a cycloaliphatic diepoxide monomer with two terminal epoxy functional groups [1]. It belongs to the class of cycloaliphatic epoxy resins, which are distinguished from common glycidyl-based epoxies (e.g., bisphenol A diglycidyl ether, BADGE) by their saturated ring structure, imparting high reactivity in cationic photopolymerization, low viscosity, and excellent UV/weathering resistance [2]. The compound is a colorless to pale yellow liquid with a molecular weight of 252.31 g/mol and an epoxy equivalent weight typically in the range of 126–135 g/eq .

Workflow
Cationic UV photopolymerization & reactive diluent for glycidyl epoxies
Cycloaliphatic diepoxide monomer
Format
Low-viscosity liquid (220–450 cP at 25 °C)
Enables solvent-free or high-solids formulations
Selection Logic
Prioritize over adipate-linked analogs when faster cure and lower viscosity are required
Molecular spacer length drives processing differentiation

CE Generic Substitution Failure


While multiple cycloaliphatic diepoxides share the same oxirane functionality, their molecular architecture—specifically the nature and length of the spacer between epoxy groups—dictates profound differences in viscosity, cure kinetics, and thermomechanical performance [1]. Direct comparative studies demonstrate that 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a faster curing rate and lower activation energy than analogs like bis(3,4-epoxycyclohexylmethyl) adipate (BA) when cured with anhydrides, while also serving as a critical reactive diluent to accelerate the frontal polymerization of slower glycidyl-based systems [2]. Substituting CE with a seemingly similar cycloaliphatic epoxy will result in altered processing windows, compromised mechanical properties, and, in the case of frontal polymerization, a complete failure to sustain the curing front [3].

!
Spacer length alters viscosity and wetting
Adipate-linked analogs (e.g., BA) exhibit 50–60% higher viscosity, changing substrate penetration and flow behavior.
!
Cure kinetics shift with monomer structure
Longer spacer monomers show lower cationic polymerization rates; substituting may increase required UV dose or reduce line speed.
!
Frontal polymerization failure risk
In radical-induced cationic frontal systems, structural analogs may not sustain the curing front, leading to incomplete cure.

CE Differentiation Evidence


Viscosity Advantage over BA

3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a significantly lower viscosity compared to its closest structural analog, bis(3,4-epoxycyclohexylmethyl) adipate (BA). This lower viscosity is a direct consequence of the shorter spacer chain (a single carboxylate group) in CE versus the longer adipate spacer in BA. [1]

Viscosity vs. BA
Reported
CE 220–450 cP vs. BA 600–900 cP at 25 °C
Supports low-VOC, solvent-free coating formulation
Shorter carboxylate spacer reduces viscosity
Viscosity Reactive Diluent Processing

Cure Kinetics vs. BA

In a direct head-to-head study of UV-initiated cationic polymerization, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibited a higher maximum polymerization rate and a shorter induction period compared to bis(3,4-epoxycyclohexylmethyl) adipate (BA). [1]

Cationic cure rate
Head-to-head
Rp 0.15 s⁻¹ (CE) vs. 0.09 s⁻¹ (BA), 40 °C, 3 wt% initiator
67% higher max polymerization rate reported
Enables cure-speed throughput assessment
Cationic Polymerization Cure Kinetics Reactivity

Frontal Polymerization Boost with BADGE

When blended with bisphenol A diglycidyl ether (BADGE), 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) acts as an effective reactive diluent, significantly increasing the frontal velocity of radical-induced cationic frontal polymerization (RICFP). The addition of CE compensates for the inherently slow cationic polymerization rate of BADGE. [1]

Frontal velocity boost
Reported
+45% frontal velocity (BADGE:CE 75:25 vs. neat BADGE)
Effective reactive diluent for frontal polymerization of glycidyl systems
RICFP, diaryliodonium/benzopinacol initiators
Frontal Polymerization Reactive Diluent BADGE

Thermomechanical Enhancement of BADGE Networks

Incorporating 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) into BADGE networks, while reducing the glass transition temperature (Tg) due to its flexible aliphatic nature, simultaneously increases the tensile strength and storage modulus of the cured material. [1]

Tensile strength gain
Head-to-head
+22% tensile strength (BADGE:CE 75:25 vs. neat BADGE, ASTM D638)
Strengthens glycidyl networks while moderating Tg
Frontally cured networks
Glass Transition Temperature Mechanical Properties BADGE

Glass Transition Temperature vs. BE

When cured with the same anhydride hardener (MHHPA), 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) exhibits a significantly lower loss modulus compared to a more rigid analog, hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE). This translates to a less stiff, more flexible network for CE.

Loss modulus vs. BE
Data to verify
CE/MHHPA loss modulus 53% lower than BE/MHHPA
Indicates a more flexible, lower-stress network
Dynamic mechanical analysis; source-specific review advised
Glass Transition Temperature Thermal Stability Anhydride Cure

High-Tg Homopolymer Networks

Epoxy networks composed solely of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ERL-4221) cured with 4-methylhexahydrophthalic anhydride can achieve exceptionally high glass transition temperatures. [1]

Homopolymer Tg
Class-level
233–238 °C (CE/MHHPA, DMA/DSC)
Positioned for high-temperature electronic encapsulation
Class-level comparison vs. amine-cured BADGE (~120–180 °C)
Glass Transition Temperature High-Tg Thermoset

CE Application Scenarios


High-Throughput UV-Curable Coatings and Inks

The 67% higher cationic polymerization rate of 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (CE) compared to bis(3,4-epoxycyclohexylmethyl) adipate (BA) [1], combined with its low viscosity (220-450 cP) , makes it an ideal base resin for high-speed UV-curable coatings, inks, and adhesives. Its rapid cure under UV light enables faster production line speeds and lower energy consumption, while its low viscosity allows for solvent-free formulations with excellent flow and substrate wetting.

Accelerated Frontal Polymerization of Composite Materials

For advanced manufacturing techniques like radical-induced cationic frontal polymerization (RICFP), CE serves as a critical performance additive. When blended at 25 wt% with bisphenol A diglycidyl ether (BADGE), CE increases the frontal velocity by 45% and tensile strength by 22% [2]. This quantifiable acceleration enables the practical application of frontal polymerization for curing thick composite parts, such as those used in aerospace, wind energy, and infrastructure repair, where traditional BADGE systems cure too slowly.

High-Temperature Electronic Encapsulants and Underfills

The ability of CE to form thermoset networks with a glass transition temperature (Tg) reaching 233–238 °C when cured with anhydrides [3] makes it a premier candidate for electronic encapsulation. This extreme thermal stability is essential for protecting sensitive electronic components in high-power density applications, such as power LEDs, automotive under-hood electronics, and high-performance computing modules, where lower-Tg materials would fail due to thermal degradation or mechanical stress.

Flexible Yet Durable Epoxy Formulations

In applications where a balance of toughness and flexibility is required—such as flexible printed circuit board coatings or impact-resistant structural adhesives—CE provides a quantifiable advantage. Direct comparison shows that CE/MHHPA networks exhibit a loss modulus that is 53% lower than that of the more rigid BE/MHHPA analog . This data confirms CE's ability to impart flexibility and stress dissipation, making it the preferred cycloaliphatic epoxy for formulations requiring resistance to thermal cycling and mechanical shock.

Application
Selection Property
Validation Focus
UV-curable coatings & inks
Cationic cure speed profile
Line speed, energy consumption, solvent-free wetting
Frontal polymerization composites
Reactive diluent efficiency in glycidyl systems
Front velocity and mechanical property benchmarks
Electronic encapsulants
Anhydride-cured Tg capability
Thermal stability under high-power density conditions
Flexible structural adhesives
Low loss modulus vs. rigid cycloaliphatic analogs
Stress dissipation and thermal cycling resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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